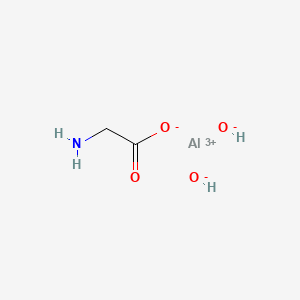
Aluminium glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium glycinate can be synthesized by reacting aluminum hydroxide with glycine (aminoacetic acid) under controlled conditions . The reaction typically involves dissolving aluminum hydroxide in hydrochloric acid to form aluminum chloride, which is then reacted with glycine to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of pH and temperature to ensure the purity and yield of the final product . The compound is then purified and dried to obtain a stable crystalline form .
Análisis De Reacciones Químicas
Types of Reactions: Aluminium glycinate primarily undergoes neutralization reactions due to its antacid properties . It reacts with hydrochloric acid in the stomach to form aluminum hydroxide chloride and water .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include hydrochloric acid, sodium hypochlorite, and phenol . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include aluminum hydroxide chloride and water when it reacts with hydrochloric acid . These products contribute to its effectiveness as an antacid .
Aplicaciones Científicas De Investigación
Aluminium glycinate has a wide range of applications in scientific research . In chemistry, it is used as a reagent for various analytical procedures . In biology, it is studied for its potential effects on cellular processes and its role in buffering systems . In medicine, it is primarily used as an antacid to treat conditions like heartburn and peptic ulcers . Additionally, it finds applications in the industry as a component in detergents and electroplating solutions .
Mecanismo De Acción
The mechanism of action of Aluminium glycinate involves its interaction with gastric acid . Upon ingestion, the compound reacts with hydrochloric acid in the stomach, neutralizing it and forming aluminum hydroxide chloride and water . This reaction increases the pH level in the stomach, providing relief from acidity . The aluminum ions also form a protective layer on the stomach lining, aiding in the healing of ulcers .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Aluminium glycinate include Aluminum Hydroxide, Magnesium Hydroxide, and Calcium Carbonate . These compounds also act as antacids but differ in their chemical composition and specific applications .
Uniqueness: This compound is unique due to its dual action as both an antacid and a buffering agent . Its ability to form a protective layer on the stomach lining sets it apart from other antacids, providing additional benefits in the treatment of peptic ulcers .
Propiedades
Fórmula molecular |
C2H6AlNO4 |
|---|---|
Peso molecular |
135.06 g/mol |
Nombre IUPAC |
aluminum;2-aminoacetate;dihydroxide |
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+3;;/p-3 |
Clave InChI |
BWZOPYPOZJBVLQ-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])N.[OH-].[OH-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


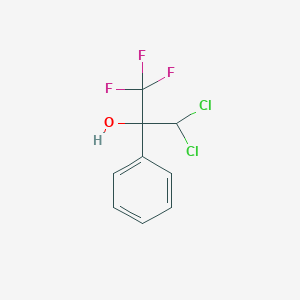
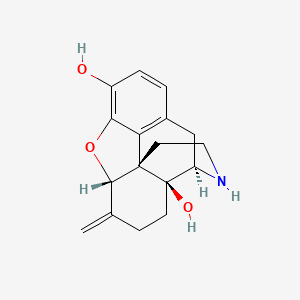
![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)

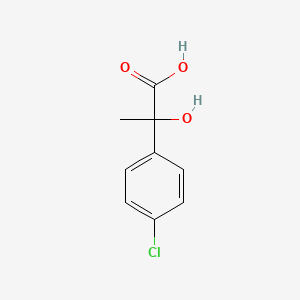
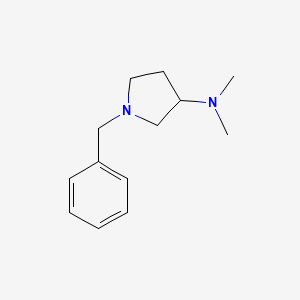
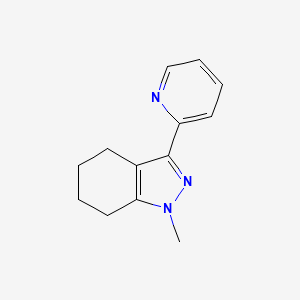
![(S)-2-(7,10-dioxo-6,9-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B1365048.png)
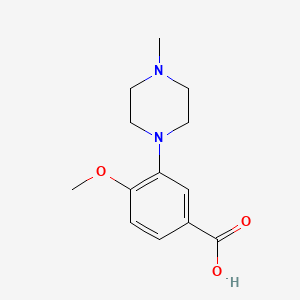
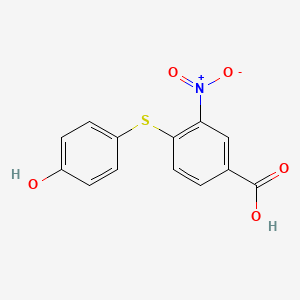


![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)
![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)
